Benzaldehyde dimethyl acetal

Description

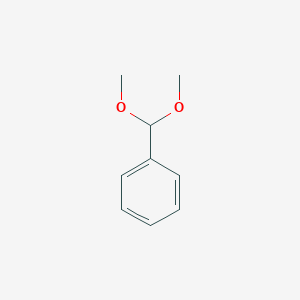

Structure

3D Structure

Properties

IUPAC Name |

dimethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVMDQBCAHEHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061538 | |

| Record name | Benzene, (dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a sweet, floral-almond odour | |

| Record name | Benzaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

87.00 to 89.00 °C. @ 18.00 mm Hg | |

| Record name | (Dimethoxymethyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Benzaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.007-1.020 | |

| Record name | Benzaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1125-88-8 | |

| Record name | Benzaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha-Dimethoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde dimethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (dimethoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha,alpha-dimethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDEHYDE DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6T83K35CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Dimethoxymethyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benzaldehyde Dimethyl Acetal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde (B42025) dimethyl acetal (B89532), also known as (dimethoxymethyl)benzene, is a versatile organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries.[1] Its characteristic almond-like aroma makes it a valuable ingredient in perfumes and food flavorings.[1] In the realm of organic synthesis, it serves as a crucial protecting group for benzaldehyde, facilitating complex molecular transformations by masking the reactive aldehyde functionality.[2][3] This stability under neutral and basic conditions, coupled with its straightforward removal under acidic conditions, renders it an indispensable tool for synthetic chemists.[4] This technical guide provides an in-depth overview of the core physical properties of benzaldehyde dimethyl acetal, detailed experimental protocols for their determination, and a summary of its synthesis.

Core Physical Properties

The physical characteristics of this compound are critical for its application in various scientific and industrial processes. A comprehensive summary of these properties is presented below.

| Physical Property | Value | Conditions |

| Molecular Formula | C₉H₁₂O₂ | |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5] |

| Boiling Point | 87 - 89 °C | @ 18 mmHg[3][6][7][8][9][10][11][12][13][14] |

| 196 - 199.7 °C | @ 760 mmHg[15][16] | |

| Melting Point | 87 - 89 °C | [7][10] |

| Density | 1.014 g/cm³ | @ 25 °C[1][3][7][8][9][10][11][12][13][14] |

| 1.01 - 1.025 g/cm³ | @ 20 °C[5] | |

| Refractive Index (n20/D) | 1.491 - 1.494 | @ 20 °C[1][5] |

| 1.488 - 1.496 | @ 20 °C[6][15] | |

| 1.493 | @ 20 °C[3][7][9][10][11][12][13][14] | |

| Flash Point | 69 °C (156.2 °F) | Closed Cup[2][3][8][17] |

| 73 °C (163.4 °F) | [5] | |

| Vapor Pressure | 1.989 mmHg | @ 25 °C (estimated)[15] |

| 0.5 mmHg | @ 25 °C[18] | |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [6][7] |

| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [7][19] |

Experimental Protocols

Accurate determination of physical properties is paramount for quality control and research applications. The following sections detail standardized methodologies for measuring the key physical properties of this compound.

Synthesis of this compound

The most common method for synthesizing this compound is the acid-catalyzed reaction of benzaldehyde with methanol (B129727).[2][13]

Materials:

-

Benzaldehyde

-

Anhydrous Methanol

-

Acid Catalyst (e.g., concentrated Hydrochloric Acid or Sulfuric Acid)

-

Saturated aqueous solution of Sodium Bicarbonate

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

-

Organic Solvent (e.g., Diethyl Ether or Ethyl Acetate)

-

Deionized Water

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of benzaldehyde in anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated hydrochloric acid dropwise while stirring.[4]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Upon completion, neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[4]

-

Remove the excess methanol using a rotary evaporator.[4]

-

To the resulting residue, add deionized water and extract the product with an organic solvent like diethyl ether or ethyl acetate.[4]

-

Combine the organic layers and wash with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[4]

-

The product can be further purified by distillation.

Caption: Synthesis workflow for this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property used for identification and purity assessment.

Equipment:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or high-boiling silicone oil

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube or oil bath.[8]

-

Heat the apparatus gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

When a continuous and rapid stream of bubbles is observed, remove the heat source.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Density (Pycnometer or Digital Density Meter)

Density is a crucial parameter for quality control and for converting mass to volume.[17] The ASTM D4052 standard test method using a digital density meter is a common and accurate procedure.[16]

Equipment:

-

Pycnometer (for the manual method) or a digital density meter

-

Thermostatically controlled water bath

-

Analytical balance

Procedure (using a Digital Density Meter):

-

Calibrate the digital density meter according to the manufacturer's instructions, typically with dry air and freshly distilled water.

-

Ensure the measuring cell is clean and dry.

-

Inject the this compound sample into the measuring cell, taking care to avoid the introduction of air bubbles.[2]

-

Allow the sample to equilibrate to the desired temperature.

-

The instrument will measure the oscillation period of a U-tube containing the sample and calculate the density.[18]

-

Record the density reading at the specified temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a characteristic property that is sensitive to the purity of the substance.

Equipment:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp)

-

Dropper

-

Lens cleaning tissue and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

Turn on the light source and the constant temperature water bath, allowing the refractometer prisms to reach the desired temperature (typically 20°C).

-

Clean the surfaces of the illuminating and refracting prisms with a soft tissue and a suitable solvent, then allow them to dry completely.[11]

-

Place a few drops of the this compound sample onto the surface of the lower prism.[11]

-

Close the prisms gently to spread the liquid into a thin film.

-

Look through the eyepiece and adjust the coarse adjustment knob until the light and dark fields are visible.

-

Use the fine adjustment knob to bring the dividing line sharply into focus at the intersection of the crosshairs.[9]

-

If color fringes are observed, adjust the compensator dial to eliminate them.

-

Read the refractive index from the instrument's scale.[9]

Determination of Flash Point (Pensky-Martens Closed Cup Tester)

The flash point is a critical safety parameter, indicating the lowest temperature at which the vapor of the substance will ignite. The ASTM D93 standard test method is widely used for this determination.[1][5][6]

Equipment:

-

Pensky-Martens closed-cup apparatus (manual or automated)

-

Heat source

-

Stirrer

-

Ignition source (gas flame or electric igniter)

Procedure:

-

Fill the test cup of the Pensky-Martens apparatus with this compound to the specified level.

-

Place the lid on the cup and begin heating the sample at a controlled rate while stirring.[15]

-

At specified temperature intervals, apply the ignition source by dipping it into the vapor space above the liquid.[15]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[15]

-

Record the temperature at which the flash occurs.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound, along with standardized experimental protocols for their determination and synthesis. The compiled data and methodologies serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding and more effective utilization of this versatile chemical compound. The provided diagrams offer a clear visual representation of the key processes, further aiding in the practical application of this information.

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 2. store.astm.org [store.astm.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 6. store.astm.org [store.astm.org]

- 7. precisionlubrication.com [precisionlubrication.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. scribd.com [scribd.com]

- 12. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 13. 苯甲醛二甲缩醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 15. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 16. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 17. homework.study.com [homework.study.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Benzaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of benzaldehyde (B42025) dimethyl acetal (B89532). The information is curated for researchers, scientists, and professionals in drug development who utilize acetals as protecting groups or study their chemical behavior.

Chemical Structure and Identifiers

Benzaldehyde dimethyl acetal, systematically named (dimethoxymethyl)benzene, is an organic compound classified as an acetal. It is derived from the reaction of benzaldehyde with methanol (B129727). This compound is frequently employed in organic synthesis as a protecting group for aldehydes due to its stability in neutral and basic conditions and its facile removal under acidic conditions.

Below is a summary of its key chemical identifiers.

| Identifier | Value |

| IUPAC Name | (dimethoxymethyl)benzene[1] |

| Molecular Formula | C₉H₁₂O₂[1] |

| Molecular Weight | 152.19 g/mol [2] |

| SMILES Notation | COC(OC)c1ccccc1[2] |

| InChI | InChI=1S/C9H12O2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3[2] |

| InChIKey | HEVMDQBCAHEHDY-UHFFFAOYSA-N[2] |

| CAS Number | 1125-88-8[2] |

Molecular Bonding and Geometry

Table of Predicted Bond Lengths and Angles:

| Bond/Angle | Type | Predicted Value |

| C-O | Single | ~1.41 Å |

| C-C (aromatic) | Aromatic | ~1.39 - 1.40 Å |

| C-C (acetal) | Single | ~1.51 Å |

| C-H (aromatic) | Aromatic | ~1.08 Å |

| C-H (methyl) | Single | ~1.09 Å |

| O-C-O | Angle | ~112° |

| C-O-C | Angle | ~115° |

| H-C-H (methyl) | Angle | ~109.5° |

Note: These values are approximations derived from computational models and may vary slightly from experimental values.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail its signature spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table of NMR Spectroscopic Data:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.3-7.5 | Multiplet | Aromatic protons (C₆H₅) |

| ¹H | ~5.4 | Singlet | Acetal proton (CH(OCH₃)₂) |

| ¹H | ~3.3 | Singlet | Methoxyl protons (OCH₃) |

| ¹³C | ~138 | Singlet | Aromatic C (quaternary) |

| ¹³C | ~128 | Singlet | Aromatic CH |

| ¹³C | ~126 | Singlet | Aromatic CH |

| ¹³C | ~103 | Singlet | Acetal carbon (CH(OCH₃)₂) |

| ¹³C | ~52 | Singlet | Methoxyl carbons (OCH₃) |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table of IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch (CH₃) |

| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1170, ~1060 | Strong | C-O stretch (acetal) |

| ~740, ~690 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table of Key Mass Spectrometry Fragments:

| m/z | Relative Intensity | Assignment |

| 152 | Moderate | [M]⁺, Molecular ion |

| 121 | High | [M - OCH₃]⁺ |

| 105 | Moderate | [C₆H₅CO]⁺ |

| 91 | Moderate | [C₇H₇]⁺, Tropylium ion |

| 77 | High | [C₆H₅]⁺, Phenyl cation |

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16.

-

Relaxation delay: 1 s.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2 s.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Sample Preparation: Place one drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16.

-

-

Data Processing: Perform a background scan of the clean ATR crystal before acquiring the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Electron Ionization-Mass Spectrometry (EI-MS) Protocol:

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Separation:

-

Injector temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

-

MS Detection:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 230 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Reaction Pathways

The formation and cleavage of the acetal group are fundamental reactions in organic synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of benzaldehyde with an excess of methanol. The reaction is reversible, and the removal of water drives the equilibrium towards the product.

Caption: Acid-catalyzed synthesis of this compound.

Hydrolysis of this compound

The hydrolysis of this compound back to benzaldehyde and methanol is the reverse of its formation and is also acid-catalyzed. This reaction is fundamental to its use as a protecting group.

Caption: Acid-catalyzed hydrolysis of this compound.

References

An In-depth Technical Guide to Benzaldehyde Dimethyl Acetal (CAS: 1125-88-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzaldehyde (B42025) Dimethyl Acetal (B89532) (BDA), a versatile chemical compound with significant applications in organic synthesis, particularly within the pharmaceutical and fragrance industries. This document consolidates key data, experimental protocols, and procedural workflows to support its use in research and development.

Chemical and Physical Properties

Benzaldehyde dimethyl acetal, also known as α,α-dimethoxytoluene, is a colorless to pale yellow liquid.[1] It is widely recognized for its role as a protecting group for aldehydes and as a precursor in the synthesis of various aromatic compounds.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1125-88-8 | [5] |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.014 g/mL at 25 °C | [5][6] |

| Boiling Point | 87-89 °C at 18 mmHg | [5][6] |

| Flash Point | 73 °C (163.4 °F) | [1] |

| Refractive Index (n20/D) | 1.493 | [5][6] |

| Solubility | Insoluble in water, soluble in organic solvents. | |

| Log P | 1.44 | [1] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Signals | Source(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to methoxy (B1213986) protons, the acetal proton, and aromatic protons. | [7][8] |

| IR | Peaks indicating the presence of C-O and aromatic C-H bonds. | [9] |

| Mass Spectrum (EI) | Molecular ion peak and fragmentation pattern consistent with the structure. | [9] |

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[10][11] It may also cause skin and eye irritation.[12][13]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Precautionary Statement Codes | Pictogram | Source(s) |

| Flammable liquids (Category 4) | H227: Combustible liquid | P210, P280, P370+P378, P403+P235, P501 | None | [11] |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | GHS07 (Exclamation mark) | [11][12] |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362+P364 | GHS07 (Exclamation mark) | [13] |

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | GHS07 (Exclamation mark) | [12][13] |

Handling Precautions: Use in a well-ventilated area.[13] Wear protective gloves, clothing, and eye/face protection.[13] Keep away from heat, sparks, open flames, and hot surfaces.[11] Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[10]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from benzaldehyde and methanol, a common laboratory-scale preparation.[2]

Materials:

-

Benzaldehyde

-

Methanol

-

Hydrochloric acid (catalytic amount)

-

Anhydrous sodium carbonate

-

Dean-Stark apparatus or suitable distillation setup

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 mole of benzaldehyde and 2 moles of methanol.

-

Add a catalytic amount of hydrochloric acid (e.g., 0.05% by weight of the aldehyde).[2]

-

Heat the mixture to reflux. If using a Dean-Stark apparatus, water formed during the reaction will be removed azeotropically.

-

Continue heating for approximately 8 hours, or until the evolution of water ceases, indicating the reaction is complete.[2]

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by adding anhydrous sodium carbonate and stir for 30 minutes.

-

Filter the mixture to remove the sodium carbonate.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Use as a Protecting Group for Diols

This compound is an effective reagent for the protection of 1,2- and 1,3-diols, forming a benzylidene acetal. This protocol is an efficient method using a copper(II) triflate catalyst.[5]

Materials:

-

Substrate diol

-

This compound

-

Copper(II) triflate (Cu(OTf)₂)

-

Triethylamine (B128534) (Et₃N)

-

Thin-layer chromatography (TLC) plate

-

Silica (B1680970) gel for purification

Procedure:

-

Dissolve the substrate diol (1 mmol) in acetonitrile (10 mL) in a round-bottom flask. If the diol is not fully soluble, sonication can be applied.[5]

-

Add this compound (1.2 mmol) to the mixture.[5]

-

Add a catalytic amount of Cu(OTf)₂ (0.05–0.1 mmol).[5]

-

Stir the reaction at room temperature and monitor its progress using TLC. The reaction is typically complete within 1 hour.[5]

-

Once the reaction is complete, quench the catalyst by adding triethylamine (0.2 mmol).[5]

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to isolate the benzylidene acetal product.

Deprotection of the Benzylidene Acetal

The benzylidene acetal protecting group can be readily removed under acidic conditions to regenerate the diol.

Materials:

-

Benzylidene acetal derivative

-

Aqueous acid (e.g., dilute HCl or acetic acid)

-

Organic solvent (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the benzylidene acetal in a suitable organic solvent.

-

Add an aqueous acidic solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected diol.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[2] Its primary role is to protect the aldehyde functionality, allowing for chemical transformations on other parts of the molecule without unintended reactions at the aldehyde group.[3][4] This is particularly valuable in the multi-step synthesis of complex molecules, a common practice in drug discovery and development.

The formation of benzylidene acetals from diols is a key step in carbohydrate chemistry, enabling regioselective modifications of sugar molecules.[5] Furthermore, BDA is used in the fragrance and flavor industry due to its almond-like aroma.[2]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Synthesis of this compound from Benzaldehyde and Methanol.

Caption: Workflow for the use of this compound as a protecting group for diols.

Caption: Logical relationships of this compound in chemical synthesis.

References

- 1. ScenTree - this compound (CAS N° 1125-88-8) [scentree.co]

- 2. US2621214A - Benzaldehyde acetals and process - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 8. Propose a mechanism for the acid-catalyzed reaction of benzaldehy... | Study Prep in Pearson+ [pearson.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. asianpubs.org [asianpubs.org]

- 12. air.unimi.it [air.unimi.it]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Characterization of (Dimethoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (Dimethoxymethyl)benzene, a versatile organic compound also known as benzaldehyde (B42025) dimethyl acetal (B89532). This document details the prevalent synthetic methodologies, comprehensive characterization data, and detailed experimental protocols.

Synthesis of (Dimethoxymethyl)benzene

(Dimethoxymethyl)benzene is most commonly synthesized through the acid-catalyzed acetalization of benzaldehyde with methanol (B129727).[1][2] This reaction involves the nucleophilic addition of methanol to the carbonyl group of benzaldehyde, followed by the elimination of a water molecule to form the stable acetal.

Alternative synthetic routes include transacetalization from other acetals and electrochemical oxidation of substituted toluenes.[1][3]

A typical laboratory-scale synthesis involves reacting benzaldehyde with an excess of methanol in the presence of a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.[4] The reaction is often heated to drive the equilibrium towards the product by removing the water formed during the reaction.

Experimental Protocol: Synthesis via Acid-Catalyzed Acetalization

This protocol outlines a standard procedure for the synthesis of (Dimethoxymethyl)benzene from benzaldehyde and methanol.

Materials:

-

Benzaldehyde

-

Methanol (anhydrous)

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 1 mole of benzaldehyde with 2 moles of anhydrous methanol.[4]

-

Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05% by weight of the aldehyde) to the mixture while stirring.[4]

-

Heat the reaction mixture to reflux. The temperature is then slowly raised to 140-145°C and held in this range until the evolution of methanol has become negligible. A total of eight hours of heating is generally required for the reaction.[4]

-

After cooling to room temperature, neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for (Dimethoxymethyl)benzene.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (Dimethoxymethyl)benzene.

Characterization of (Dimethoxymethyl)benzene

The synthesized (Dimethoxymethyl)benzene can be thoroughly characterized using various spectroscopic and physical methods to confirm its identity and purity.

Physical Properties

A summary of the key physical properties of (Dimethoxymethyl)benzene is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol [5] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 87-89 °C at 18 mmHg[6] |

| Density | 1.014 g/mL at 25 °C[6] |

| Refractive Index (n²⁰/D) | 1.493[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of (Dimethoxymethyl)benzene. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.47 - 7.27 | m | 5H | Aromatic protons |

| 5.38 | s | 1H | Benzylic proton (CH) |

| 3.30 | s | 6H | Methoxy protons (OCH₃) |

Solvent: CDCl₃, Frequency: 90 MHz[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| 138.23 | Quaternary aromatic C |

| 128.44 | Aromatic CH |

| 128.20 | Aromatic CH |

| 126.77 | Aromatic CH |

| 103.26 | Benzylic C (CH) |

| 52.64 | Methoxy C (OCH₃) |

Solvent: CDCl₃, Frequency: 22.53 MHz[5]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |

| 1450 - 1600 | Medium | Aromatic C=C stretch |

| 1100 - 1000 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 121 | 99.99 | [M - OCH₃]⁺ |

| 105 | 11.92 | [C₆H₅CO]⁺ |

| 91 | 14.77 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 33.81 | [C₆H₅]⁺ (Phenyl cation) |

| 75 | 11.99 |

Ionization Method: Electron Ionization (EI)[5]

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified (Dimethoxymethyl)benzene in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy:

-

Record the IR spectrum of a neat liquid film of the purified product between two salt plates (e.g., NaCl or KBr).

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis.

-

Use Electron Ionization (EI) at 70 eV.

-

Record the mass spectrum and analyze the fragmentation pattern.

Characterization Workflow Diagram

Caption: Workflow for the characterization of (Dimethoxymethyl)benzene.

References

- 1. ScenTree - Benzaldehyde dimethyl acetal (CAS N° 1125-88-8) [scentree.co]

- 2. chembk.com [chembk.com]

- 3. EP0152801B1 - Process for manufacturing benzaldehyde dialkylacetals - Google Patents [patents.google.com]

- 4. US2621214A - Benzaldehyde acetals and process - Google Patents [patents.google.com]

- 5. This compound | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1125-88-8 [chemicalbook.com]

Spectral Data Analysis of Benzaldehyde Dimethyl Acetal: A Technical Guide

Introduction

Benzaldehyde (B42025) dimethyl acetal (B89532), with the chemical formula C₉H₁₂O₂, is an organic compound widely used in the flavor and fragrance industry, as well as a versatile protecting group for aldehydes in organic synthesis. Its structural elucidation and purity assessment rely heavily on modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectral data for benzaldehyde dimethyl acetal, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the acetal proton. The chemical shifts (δ) are usually reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | ~7.30 - 7.47 | Multiplet | 5H |

| Acetal Proton (CH(OCH₃)₂) | ~5.38 | Singlet | 1H |

| Methoxy Protons (OCH₃) | ~3.30 | Singlet | 6H |

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbon (C-Ar) | ~138.23 |

| Aromatic Carbons (CH-Ar) | ~128.44, ~128.20, ~126.77 |

| Acetal Carbon (CH(OCH₃)₂) | ~103.26 |

| Methoxy Carbons (OCH₃) | ~52.64 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3060 - 3030 | C-H stretch | Aromatic |

| ~2990 - 2830 | C-H stretch | Aliphatic (CH₃) |

| ~1450 - 1600 | C=C stretch | Aromatic Ring |

| ~1050 - 1150 | C-O stretch | Acetal |

Note: The IR spectrum is typically recorded from a neat liquid film or as a solution.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The data is presented as a plot of mass-to-charge ratio (m/z) versus relative intensity.

| m/z | Relative Intensity (%) | Possible Fragment |

| 152 | Low | [M]⁺ (Molecular Ion) |

| 121 | 99.99 | [M - OCH₃]⁺ |

| 105 | ~12 - 59 | [C₆H₅CO]⁺ |

| 91 | ~15 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~34 - 68 | [C₆H₅]⁺ |

| 51 | ~24 | [C₄H₃]⁺ |

Note: The relative intensities can vary between different mass spectrometers.[2][5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The spectrum is then acquired on an NMR spectrometer, for example, a 90 MHz or 400 MHz instrument.[1][2] Data processing involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates (liquid film method). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal. The sample is then scanned with infrared light over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via gas chromatography (GC-MS) for separation and purification. In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.

Visualized Workflows and Relationships

Caption: General workflow for the spectral analysis of this compound.

Caption: Interrelation of spectral data for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Solubility of Benzaldehyde Dimethyl Acetal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzaldehyde (B42025) dimethyl acetal (B89532) in various organic solvents. This information is critical for its application in synthesis, purification, and formulation within the pharmaceutical and chemical industries. This document compiles available solubility data, details experimental protocols for solubility determination, and presents logical workflows for assessing solubility.

Core Data: Solubility of Benzaldehyde Dimethyl Acetal

| Solvent | Chemical Formula | Type | Solubility/Miscibility | Citation |

| Ethanol | C₂H₅OH | Polar Protic | Miscible at room temperature | [1] |

| Alcohol (general) | R-OH | Polar Protic | Soluble | |

| Ether (general) | R-O-R' | Polar Aprotic | Soluble | [2] |

| Benzene | C₆H₆ | Non-polar | Fairly soluble | [3] |

| Chloroform | CHCl₃ | Polar Aprotic | Fairly soluble | [3] |

| Methanol | CH₃OH | Polar Protic | Fairly soluble | [3] |

| Water | H₂O | Polar Protic | Insoluble | [1] |

Note: "Soluble" and "fairly soluble" are qualitative terms derived from general statements in the cited literature. "Miscible" indicates that the substances form a homogeneous solution in all proportions.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of a liquid in a liquid solvent.

Method 1: Gravimetric Analysis (Shake-Flask Method)

This is a well-established method for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the mass of this compound that dissolves in a given mass or volume of an organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

-

Evaporating dish

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess of the solute should be visible as a separate phase to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that an undissolved phase of the solute remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the mixture to stand undisturbed at the constant temperature for a period to allow the phases to separate.

-

Carefully withdraw a known volume of the supernatant (the solvent saturated with the solute) using a pipette. To avoid drawing any undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

-

Gravimetric Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered, saturated solution to the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the evaporating dish containing the this compound residue in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Express the solubility in terms of grams of solute per 100 mL of solvent or other appropriate units.

-

Method 2: Spectroscopic Analysis

This method is suitable for rapid determination and requires the creation of a calibration curve.

Objective: To determine the concentration of a saturated solution of this compound in a solvent using UV-Vis spectroscopy.

Materials:

-

This compound (high purity)

-

Selected organic solvent (UV transparent at the analytical wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Syringe filters

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Follow the procedure described in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Withdraw an aliquot of the clear, saturated supernatant and filter it using a syringe filter.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the signaling pathway for selecting a suitable solvent based on the principle of "like dissolves like."

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship for predicting solubility based on "like dissolves like".

References

Stability of Benzaldehyde Dimethyl Acetal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of benzaldehyde (B42025) dimethyl acetal (B89532) under various environmental conditions. Understanding the stability profile of this compound is critical for its application in organic synthesis, particularly as a protecting group in the development of pharmaceuticals and other fine chemicals. This document summarizes key stability data, outlines detailed experimental protocols for stability assessment, and provides visual representations of relevant chemical pathways and workflows.

Chemical Profile

| Property | Value |

| Chemical Name | Benzaldehyde dimethyl acetal |

| Synonyms | α,α-Dimethoxytoluene, (Dimethoxymethyl)benzene |

| CAS Number | 1125-88-8 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 87-89 °C at 18 mmHg |

| Density | 1.014 g/mL at 25 °C |

Stability Under Different Conditions

This compound exhibits varying stability depending on the chemical and physical environment. While generally stable under neutral and basic conditions, it is susceptible to hydrolysis in acidic environments. Thermal and photolytic stress can also induce degradation.

Acidic Conditions

Under acidic conditions, this compound undergoes hydrolysis to yield benzaldehyde and two equivalents of methanol. This reaction is reversible and is catalyzed by the presence of an acid.[1][2] The rate of hydrolysis is highly dependent on the pH and temperature of the environment.

Quantitative Data on Acid-Catalyzed Hydrolysis

The kinetics of the acid-catalyzed hydrolysis of this compound have been studied, and the following table summarizes the key kinetic parameters. The reaction follows first-order kinetics.

| Temperature (K) | Rate Constant (k) | Equilibrium Constant (Ke) | Reference |

| 298 | exp(9.4 - 4915/298) | exp(8.67 - 1880/298) | [3] |

| 308 | exp(9.4 - 4915/308) | exp(8.67 - 1880/308) | [3] |

| 318 | exp(9.4 - 4915/318) | exp(8.67 - 1880/318) | [3] |

| 328 | exp(9.4 - 4915/328) | exp(8.67 - 1880/328) | [3] |

Note: The rate constant 'k' is expressed in L²·(g-dry resin)⁻¹·mol⁻¹·min⁻¹ as the study was conducted with a solid acid catalyst (Amberlite IR-120). The equilibrium constant 'Ke' is expressed in mol·L⁻¹.

The temperature dependency of the hydrolysis rate constant can be described by the Arrhenius equation, and the equilibrium constant for the hydrolysis reaction is also temperature-dependent.[3]

Basic Conditions

This compound is generally considered stable under basic (alkaline) conditions.[1][4] Hydrolysis to the parent aldehyde does not readily occur in the presence of bases. This stability makes it a suitable protecting group for aldehydes in reactions that are carried out under basic or nucleophilic conditions.

Quantitative Data on Stability in Basic Conditions

Quantitative kinetic data for the degradation of this compound in basic solutions is not extensively reported in the literature, reflecting its high stability under these conditions. Long-term studies under exaggerated basic conditions would be necessary to quantify any minimal degradation.

| Condition | Observation | Reference |

| 0.1 M NaOH, room temperature | Stable | [4] |

| Strong nucleophiles and bases | Stable | [4] |

Neutral Conditions

In a neutral aqueous environment (pH 7), this compound is significantly more stable than under acidic conditions. While slow hydrolysis can still occur over extended periods, for most practical purposes in organic synthesis, it is considered stable.

Quantitative Data on Stability in Neutral Conditions

Similar to basic conditions, detailed kinetic studies on the degradation of this compound at neutral pH are scarce due to its relatively high stability.

| Condition | Observation | Reference |

| Neutral pH (pH 7) | Generally stable | [4] |

| Long-term storage in aqueous neutral buffer | Potential for slow hydrolysis |

Thermal Conditions

This compound is a combustible liquid and is considered stable under normal storage temperatures.[5] However, exposure to high temperatures can lead to thermal decomposition. The specific decomposition products and kinetics are not well-documented in publicly available literature. Forced degradation studies at elevated temperatures are required to fully characterize its thermal lability. A safety data sheet indicates that strong heating should be avoided.[5]

Quantitative Data on Thermal Stability

| Condition | Observation | Reference |

| Normal storage temperature (e.g., 2-8 °C) | Stable | [6] |

| Elevated temperatures | Potential for decomposition | [5] |

Photolytic Conditions

Exposure to light, particularly ultraviolet (UV) radiation, can potentially lead to the degradation of this compound.[7] The aromatic ring in the molecule suggests a potential for absorbing UV light, which could initiate photochemical reactions. However, specific studies on the photodegradation of this compound, including the identification of degradation products and degradation kinetics, are limited.

Quantitative Data on Photolytic Stability

There is a lack of specific quantitative data on the photostability of this compound under standardized ICH (International Council for Harmonisation) photostability testing conditions.

| Condition | Observation | Reference |

| Exposure to UV and visible light | Potential for degradation | [7] |

Experimental Protocols

To assess the stability of this compound, a series of forced degradation studies can be performed. These studies are essential for identifying potential degradation products and determining degradation pathways.

Acid-Catalyzed Hydrolysis Kinetics Study

This protocol outlines a method to determine the rate of hydrolysis of this compound under acidic conditions.

Materials:

-

This compound

-

Acidic buffer solution (e.g., 0.1 M HCl, or various pH buffers)

-

A suitable organic solvent if needed for solubility (e.g., acetonitrile, dioxane)

-

Internal standard (e.g., a stable compound not interfering with the analysis)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Thermostated reaction vessel

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare the acidic buffer solution of the desired pH.

-

Equilibrate the reaction vessel containing the acidic buffer to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

-

Initiate the reaction by adding a known volume of the this compound stock solution to the pre-heated buffer.

-

At specific time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution) to prevent further degradation.

-

Analyze the samples by a validated HPLC method to quantify the remaining this compound and the formation of benzaldehyde.

-

Plot the concentration of this compound versus time to determine the reaction kinetics and calculate the rate constant.

Forced Degradation Study Protocol

This protocol describes a general procedure for conducting forced degradation studies under various stress conditions.

Stress Conditions:

-

Acidic: 0.1 M HCl at room temperature and 60 °C.

-

Basic: 0.1 M NaOH at room temperature and 60 °C.

-

Neutral: Water at room temperature and 60 °C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Solid or liquid sample heated at a high temperature (e.g., 80 °C or higher) in a controlled oven.

-

Photolytic: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[8]

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photolytic studies of the neat substance, place a known quantity in a suitable container.

-

Expose the samples to the specified stress conditions for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample. For acidic and basic samples, neutralize them appropriately.

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as HPLC.

-

Determine the percentage of degradation and identify any major degradation products.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathway and a typical experimental workflow for stability testing.

References

- 1. benchchem.com [benchchem.com]

- 2. ijrpp.com [ijrpp.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of Hydrolysis of this compound over Amberlite IR-120 | Semantic Scholar [semanticscholar.org]

- 5. This compound 99 1125-88-8 [sigmaaldrich.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ScenTree - this compound (CAS N° 1125-88-8) [scentree.co]

- 8. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Mechanism of Benzaldehyde Dimethyl Acetal Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of benzaldehyde (B42025) dimethyl acetal (B89532), a common protecting group for benzaldehyde and a valuable intermediate in organic synthesis. This document details the reaction mechanism, provides quantitative data on its formation, outlines detailed experimental protocols, and includes visual representations of the key pathways and workflows.

Core Mechanism of Acetal Formation

The formation of benzaldehyde dimethyl acetal from benzaldehyde and methanol (B129727) is a reversible acid-catalyzed nucleophilic addition reaction. The generally accepted mechanism proceeds in two main stages: the formation of a hemiacetal intermediate, followed by its conversion to the acetal.

Stage 1: Hemiacetal Formation

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst (H-A). This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Deprotonation: A base (such as another molecule of methanol or the conjugate base of the catalyst, A⁻) removes a proton from the oxonium ion, yielding a neutral hemiacetal.

Stage 2: Acetal Formation

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Formation of a Resonance-Stabilized Carbocation: The departure of a water molecule results in the formation of a resonance-stabilized carbocation, also known as an oxonium ion.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

-

Final Deprotonation: Deprotonation of the resulting oxonium ion by a base regenerates the acid catalyst and yields the final product, this compound.

Below is a graphical representation of the reaction mechanism.

Hydrolysis of Benzaldehyde dimethyl acetal kinetics

An In-depth Technical Guide to the Kinetics of Benzaldehyde (B42025) Dimethyl Acetal (B89532) Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of benzaldehyde dimethyl acetal hydrolysis. It covers the underlying reaction mechanisms, quantitative kinetic data, and detailed experimental protocols, making it an essential resource for professionals in research and drug development.

Introduction

The hydrolysis of acetals, such as this compound, is a fundamental reaction in organic chemistry with significant implications for drug development, particularly in the context of prodrug design and controlled release mechanisms. Understanding the kinetics of this reaction is crucial for predicting the stability and release profiles of acetal-containing compounds under various physiological and experimental conditions. This guide summarizes key kinetic parameters and experimental methodologies to facilitate further research and application.

Reaction Mechanism

The hydrolysis of this compound is typically acid-catalyzed and proceeds in a stepwise manner. The generally accepted mechanism involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxonium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal. The process repeats with the second methoxy group, ultimately yielding benzaldehyde and two molecules of methanol.[1][2][3] The overall reaction is reversible, and to drive the equilibrium towards the hydrolysis products, an excess of water is typically used.[1][2]

The mechanism can be classified under different kinetic models, such as the A-1 or A-2 mechanism, depending on the rate-determining step. In the A-1 mechanism, the unimolecular decomposition of the protonated acetal is rate-limiting.[4] In the A-2 mechanism, the bimolecular attack of water on the protonated acetal is the slow step.[4]

Quantitative Kinetic Data

The rate of hydrolysis of this compound is influenced by several factors, including temperature, catalyst, and the presence of electrolytes. The following tables summarize key quantitative data from kinetic studies.

Table 1: Kinetic Parameters for the Hydrolysis of this compound over Amberlite IR-120 Catalyst in Dioxane[5][6][7][8]

| Parameter | Equation | Temperature Range (K) |

| Equilibrium Constant (Ke) | Ke = exp(8.67 - 1880/T) mol·L-1 | 298 - 328 |

| Rate Constant (k) | k = exp(9.4 - 4915/T) L2·(g-dry resin)-1·mol-1·min-1 | 298 - 328 |

| Adsorption Equilibrium Constant of Benzaldehyde (KBA) | KBA = exp(7292/T - 24.9) L·mol-1 | 298 - 328 |

| Adsorption Equilibrium Constant of Water (KW) | KW = exp(1296/T - 4.4) L·mol-1 | 298 - 328 |

Note: T is the absolute temperature in Kelvin.

A study on the hydrolysis over an Amberlite IR-120 solid acid catalyst proposed an Eley-Rideal model, where the reaction occurs between an adsorbed water molecule and an acetal molecule in the bulk phase.[5][6][7] It was also noted that adsorbed benzaldehyde has an inhibitory effect on the reaction rate.[5][6]

Table 2: Kinetic Salt Effects on the Acid-Catalyzed Hydrolysis at 25 °C[9]

| Salt (Perchlorates) | Cation Order of Rate Enhancement | Anion Order of Rate Enhancement (for Sodium Salts) |

| Alkali Metal | Li+ < Na+ < K+ < NH4+ | NO3- < Cl- < Br- < ClO4- |

| Alkaline-Earth Metal | Mg2+ < Ca2+ < Sr2+ |

The rate of acid-catalyzed hydrolysis shows a linear response to the molar concentrations of neutral electrolytes.[8] This effect is dependent on the charge density of the cation and the pKb of the anion.[8]

Experimental Protocols

Detailed experimental protocols are essential for reproducible kinetic studies. Below are methodologies derived from the cited literature for key experiments.

Kinetic Study using a Circulated Batch Reactor with a Heterogeneous Catalyst

This protocol is based on the study of this compound hydrolysis over an Amberlite IR-120 catalyst.[5][9][7]

Objective: To determine the kinetic parameters of the hydrolysis reaction using a solid acid catalyst.

Apparatus:

-

Circulated batch reactor

-

Thermostatic bath

-

Magnetic stirrer

-

Sampling system

-

Gas chromatograph (GC) for analysis

Materials:

-

This compound

-

Dioxane (solvent)

-

Amberlite IR-120 resin (acidic form)

-

Deionized water

-

Internal standard for GC analysis (e.g., n-heptane)

Procedure:

-

Catalyst Preparation: Wash the Amberlite IR-120 resin with deionized water and then methanol to remove impurities. Dry the resin in an oven at a specified temperature (e.g., 100 °C) to a constant weight.

-

Reaction Setup: Add a known amount of the dried catalyst to the batch reactor.

-

Reactant Mixture: Prepare a solution of this compound and water in dioxane at the desired concentrations.

-

Reaction Initiation: Add the reactant mixture to the reactor, which is maintained at a constant temperature using the thermostatic bath. Start the stirrer to ensure a uniform mixture.

-

Sampling: Withdraw samples from the reactor at regular time intervals.

-

Analysis: Analyze the samples using a gas chromatograph to determine the concentrations of this compound, benzaldehyde, and methanol. Use an internal standard for accurate quantification.

-

Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate. By varying the initial concentrations of the reactants and the amount of catalyst, the rate equation and kinetic parameters can be determined.

Monitoring Hydrolysis Kinetics using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted from general methods for monitoring acetal hydrolysis.[10]

Objective: To monitor the real-time progress of the hydrolysis reaction.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Thermostated NMR probe

Materials:

-

This compound

-

Deuterated solvent (e.g., D2O or a mixture like CD3CN/D2O with a buffer)

-

Acid catalyst (e.g., HCl)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the deuterated solvent within an NMR tube.

-

Initiation: Add a small, known amount of the acid catalyst to the NMR tube to initiate the hydrolysis.

-

NMR Measurement: Quickly place the NMR tube in the pre-thermostated NMR spectrometer and start acquiring spectra at regular time intervals.

-

Data Analysis: Monitor the decrease in the intensity of the peaks corresponding to the methoxy protons of the acetal and the concurrent increase in the intensity of the peaks for the aldehyde proton of benzaldehyde and the methyl protons of methanol.

-

Kinetic Analysis: Integrate the relevant peaks in each spectrum to determine the relative concentrations of the reactant and products over time. This data can then be used to calculate the rate constant of the reaction.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the acid-catalyzed hydrolysis of this compound.

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Experimental Workflow Diagram

The diagram below outlines the general workflow for a kinetic study of the hydrolysis reaction.

Caption: General workflow for a kinetic study of acetal hydrolysis.

References

- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics of Hydrolysis of this compound over Amberlite IR-120 | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dimethyl Acetals as Protecting Groups for Aldehydes

Introduction

In the realm of multi-step organic synthesis, particularly in drug development and materials science, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Aldehydes, with their high electrophilicity, are particularly susceptible to unwanted side reactions with nucleophiles and bases. Consequently, their temporary masking as a less reactive derivative is often essential.[1] The formation of an acetal (B89532), specifically a dimethyl acetal, is a robust and widely employed strategy for the protection of aldehydes.[1][2]

This guide provides a comprehensive technical overview of the use of dimethyl acetals as protecting groups for aldehydes. It will cover the mechanisms of formation and cleavage, stability, quantitative data on reaction conditions, and detailed experimental protocols.

A Note on Terminology: The prompt requested information on "Benzaldehyde dimethyl acetal as a protecting group for aldehydes." It is important to clarify that benzaldehyde (B42025) dimethyl acetal is the protected form of benzaldehyde itself, resulting from its reaction with methanol (B129727).[3] While it can be used in transacetalization reactions to protect diols, it is not used to protect other aldehydes. This guide will therefore focus on the correct, general strategy: the formation of dimethyl acetals from various aldehydes using methanol.

Reaction Mechanism: Protection and Deprotection

The protection of an aldehyde as a dimethyl acetal is a reversible, acid-catalyzed reaction involving two equivalents of methanol.[1]

Protection (Acetalization): The mechanism proceeds in several steps:

-

Protonation: A protic or Lewis acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-